molecular formula C13H10F3NO2 B2990125 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one CAS No. 893410-19-0

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one

Cat. No.: B2990125
CAS No.: 893410-19-0
M. Wt: 269.223
InChI Key: SWNIILXZKOZGEO-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is a compound that features a trifluoromethoxy group attached to a tetrahydrocarbazol-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNIILXZKOZGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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